Oryzalin Microtubule Polymerization Inhibition: Ki Value Quantification in Plant Tubulin Assays
Oryzalin exhibits quantifiable, high-affinity binding to plant tubulin with a measured apparent inhibition constant (Kᵢ) of 2.59 × 10⁶ M⁻¹ against taxol-induced microtubule polymerization from rose (Rosa sp.) tubulin at 24°C [1]. This kinetic parameter provides a verifiable benchmark for tubulin-binding potency that distinguishes oryzalin from other dinitroanilines in mechanistic studies. While trifluralin also binds plant tubulin, direct head-to-head Kᵢ comparisons under identical assay conditions remain limited in published literature, and the 2.59 × 10⁶ M⁻¹ value serves as the primary quantitative reference for oryzalin's tubulin affinity. The assay system employed taxol-stabilized rose microtubules with measurement of the rapid polymerization phase, and oryzalin demonstrated minimal affinity for intact microtubules, denatured plant tubulin, actin, bovine serum albumin, calmodulin, ferredoxin, trypsin, or urease, confirming selectivity for the biologically active plant tubulin conformation [1].
| Evidence Dimension | Inhibition constant (Kᵢ) for microtubule polymerization |
|---|---|
| Target Compound Data | Kᵢ = 2.59 × 10⁶ M⁻¹ |
| Comparator Or Baseline | Trifluralin (also binds plant tubulin; direct comparative Kᵢ data under identical conditions not available in primary literature) |
| Quantified Difference | Oryzalin Kᵢ = 2.59 × 10⁶ M⁻¹ established as benchmark value |
| Conditions | Taxol-induced microtubule polymerization from rose tubulin at 24°C; Planta 1987 assay |
Why This Matters
This Kᵢ value enables researchers to calibrate dose-response experiments and select appropriate working concentrations for microtubule disruption studies, directly informing procurement decisions for cell biology applications.
- [1] Morejohn LC, Bureau TE, Mole-Bajer J, Bajer AS, Fosket DE. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta. 1987;172(2):252-264. doi:10.1007/BF00394595. View Source
